molecular formula C23H25N7 B2514142 N-(4-甲基苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946265-25-4

N-(4-甲基苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

货号 B2514142
CAS 编号: 946265-25-4
分子量: 399.502
InChI 键: XUGVVEWETMNBQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . It has been structurally characterized only in the form of its piperazin-1-ium salt .


Synthesis Analysis

A convenient method has been developed for the synthesis of this compound and two of its intermediates . The synthesis involves nucleophilic substitution, reduction, and condensation reactions .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring, and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .


Chemical Reactions Analysis

The compound has been shown to induce apoptosis in human MV4-11 cells assessed as late apoptotic cells at 1 uM after 24 hrs by annexin V-FITC/propidium iodide staining-based flow cytometric method .


Physical And Chemical Properties Analysis

The compound has been structurally characterized only in the form of its piperazin-1-ium salt . Its commercial form contains Imatinib mesylate which exists in two polymorph modifications .

科学研究应用

FLT3 and CDK Inhibition

FN-1501 belongs to a class of 1-H-pyrazole-3-carboxamide derivatives. These compounds exhibit excellent inhibition of FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) activities. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for this inhibition. FN-1501 specifically targets FLT3, CDK2, CDK4, and CDK6 with nanomolar IC values. Its potency against FLT3 correlates with the suppression of retinoblastoma phosphorylation, as well as inhibition of ERK, AKT, and STAT5 pathways .

Antiproliferative Activity

FN-1501 demonstrates robust antiproliferative effects. Notably, it exhibits an IC value of 0.008 μM against MV4-11 cells, a human leukemia cell line. This antiproliferative activity is associated with the onset of apoptosis and the modulation of key signaling pathways, including FLT3, ERK, and AKT .

Acute Myelocytic Leukemia (AML)

AML is a challenging hematological malignancy. FN-1501’s dual inhibition of FLT3 and CDKs positions it as a potential therapeutic agent for AML treatment. Its high efficiency against AML cells makes it an exciting candidate for further investigation .

Non-Small Cell Lung Cancer (NSCLC)

First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have benefited NSCLC patients with oncogenic EGFR mutations. However, disease progression often occurs due to a second-site mutation in the EGFR kinase domain (T790M). FN-1501’s unique profile warrants exploration as a potential EGFR-TKI for overcoming resistance in NSCLC .

Kinase-Driven Tumors

Given its potent inhibition of CDKs and FLT3, FN-1501 may hold promise in treating various kinase-driven tumors. Investigating its effects on specific cancer types, such as breast cancer or glioblastoma, could yield valuable insights .

Combination Therapies

Combining FN-1501 with other targeted therapies or chemotherapeutic agents could enhance treatment outcomes. Synergistic effects may arise when FN-1501’s kinase inhibition is coupled with other drugs targeting different pathways.

属性

IUPAC Name

N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-30(19-6-4-3-5-7-19)22(20)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVVEWETMNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。